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Compound of Interest

Compound Name: Peucedanocoumarin I

Cat. No.: B159099 Get Quote

For researchers, scientists, and drug development professionals, the precise identification of

natural products is paramount. This guide provides an in-depth overview of the spectroscopic

data and methodologies required for the unequivocal identification of Peucedanocoumarin I, a
notable dihydropyranocoumarin isolated from the root of Peucedanum praeruptorum. While a

complete, unified dataset for Peucedanocoumarin I is not readily available in singular

published form, this document collates and presents the expected spectroscopic characteristics

based on the analysis of closely related coumarins and general principles of spectroscopic

elucidation.

Spectroscopic Data for Peucedanocoumarin
Analogs
The structural elucidation of coumarins relies heavily on a combination of one-dimensional (1D)

and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass

Spectrometry (MS). Below are representative data tables for coumarins, illustrating the format

and type of data crucial for identification.

Table 1: Representative ¹H NMR Spectroscopic Data for a Dihydropyranocoumarin Skeleton

(CDCl₃, 500 MHz)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 6.25 d 9.5

H-4 7.60 d 9.5

H-5 7.40 s

H-8 6.82 s

H-3' 5.40 d 6.0

H-4' 6.20 d 6.0

2'-(CH₃)₂ 1.45 s

Table 2: Representative ¹³C NMR Spectroscopic Data for a Dihydropyranocoumarin Skeleton

(CDCl₃, 125 MHz)
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Position Chemical Shift (δ, ppm)

C-2 161.0

C-3 112.8

C-4 143.5

C-4a 112.5

C-5 128.8

C-6 115.0

C-7 162.5

C-8 98.2

C-8a 156.5

C-2' 77.0

C-3' 72.0

C-4' 64.0

2'-(CH₃)₂ 25.0, 23.0

Table 3: Mass Spectrometry Data for a Representative Peucedanocoumarin Analog

Ionization Mode
Mass-to-Charge
Ratio (m/z)

Relative Intensity
(%)

Proposed
Fragment

ESI+ [M+H]⁺ 100 Molecular Ion

ESI+ [M+Na]⁺ 20 Sodium Adduct

ESI+ [M-H₂O+H]⁺ 15 Loss of Water

Experimental Protocols
Detailed methodologies are critical for the reproducibility and verification of spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of the isolated compound (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

Instrumentation: 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra are

recorded on a high-field NMR spectrometer, such as a Bruker Avance series instrument,

operating at a proton frequency of 400 or 500 MHz.

¹H NMR: Standard pulse programs are used to acquire proton spectra. Key parameters

include a spectral width of approximately 15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of around 220 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing

proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their

directly attached carbon atoms (one-bond ¹H-¹³C correlations).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for assembling the carbon

skeleton and placing substituents.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a

quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
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Ionization: Electrospray ionization (ESI) is a common technique for coumarins, often in both

positive and negative ion modes to obtain comprehensive data.

Data Acquisition: Mass spectra are acquired over a relevant m/z range (e.g., 100-1000). The

exact mass measurement provided by HRMS allows for the determination of the elemental

composition of the molecular ion and its fragments, which is a critical step in structure

confirmation. Fragmentation patterns observed in MS/MS experiments provide further

structural information.

Logical Workflow for Identification
The process of identifying Peucedanocoumarin I using spectroscopic data follows a logical

progression.

Isolation & Purification

Spectroscopic Analysis

Structure ElucidationIsolation from Peucedanum praeruptorum Chromatographic Purification (e.g., HPLC)

Mass Spectrometry (HRMS)

1D NMR (¹H, ¹³C, DEPT)

Determine Molecular Formula

2D NMR (COSY, HSQC, HMBC)

Identify Functional Groups

Assemble Substructures

Propose Final Structure

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Peucedanocoumarin I.
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Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by Peucedanocoumarin I are not yet fully

elucidated, research on other coumarins from Peucedanum and related genera suggests

potential areas of biological activity. For instance, various coumarins have demonstrated anti-

inflammatory, anti-cancer, and neuroprotective effects. These activities are often mediated

through the modulation of key signaling pathways.

A plausible signaling pathway that could be influenced by Peucedanocoumarin I, based on

the known activities of similar compounds, is the NF-κB (Nuclear Factor kappa-light-chain-

enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of inflammation

and cell survival.
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Caption: Postulated inhibitory effect of Peucedanocoumarin I on the NF-κB signaling pathway.

This guide provides a comprehensive framework for the identification and potential biological

investigation of Peucedanocoumarin I. The combination of detailed spectroscopic data, robust

experimental protocols, and a logical workflow is essential for advancing research in natural

product chemistry and drug discovery.

To cite this document: BenchChem. [Identifying Peucedanocoumarin I: A Technical Guide to
its Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159099#spectroscopic-data-nmr-ms-for-
peucedanocoumarin-i-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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